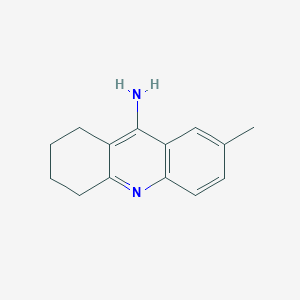
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine is an organic compound belonging to the class of acridines. Acridines are heterocyclic compounds known for their wide range of applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential biological activities and its structural similarity to other pharmacologically active acridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a suitable catalyst, followed by cyclization to form the acridine ring. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the acridine ring .
Applications De Recherche Scientifique
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for developing drugs targeting neurological disorders, such as Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating neurological disorders like Alzheimer’s disease . Additionally, it may interact with DNA, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroacridin-9-amine: Known for its use in treating Alzheimer’s disease.
6-Methyl-1,2,3,4-tetrahydroacridin-9-amine: Another derivative with potential biological activities.
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine: Studied for its unique pharmacological properties.
Uniqueness
7-Methyl-1,2,3,4-tetrahydroacridin-9-amine stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
5778-79-0 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) |
Clé InChI |
ZZKQNBNYCRCFCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
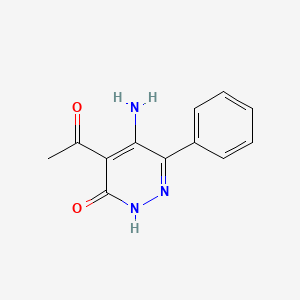
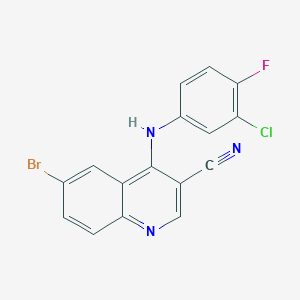


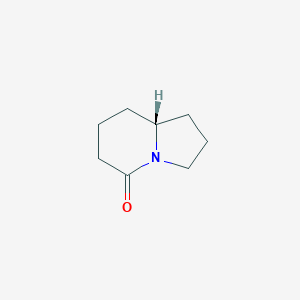

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

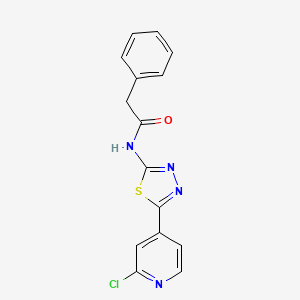
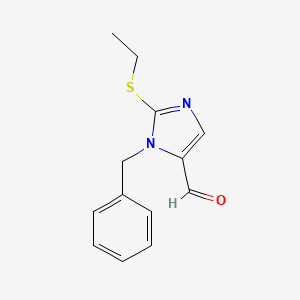
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

